[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride
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Overview
Description
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: is a chemical compound that features a bicyclic structure with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a [2+2] cycloaddition reaction.
Introduction of Functional Groups: Subsequent steps involve the introduction of the aminomethyl and hydroxymethyl groups. This can be achieved through nucleophilic substitution reactions where appropriate nucleophiles are introduced under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives. For example, the aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The unique bicyclic structure of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride makes it a valuable building block in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Industry:
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: Other compounds with a bicyclo[2.1.1]hexane core structure share similarities in terms of their synthetic routes and reactivity.
Oxirane Containing Compounds: Compounds containing an oxirane ring exhibit similar chemical behavior, particularly in reactions involving ring-opening and nucleophilic substitution.
Uniqueness:
Structural Features: The combination of the aminomethyl and hydroxymethyl groups on the bicyclic core makes [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride unique compared to other bicyclic compounds.
Properties
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-3-7-1-6(2-7,4-9)5-10-7;/h9H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBMSZDQTDIBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138150-58-8 |
Source
|
Record name | [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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